(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(5-methylpyrazin-2-yl)methanone

Lipophilicity Drug-likeness PIM kinase

(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(5-methylpyrazin-2-yl)methanone (CAS 1705869-78-8) is a synthetic small-molecule heterocycle belonging to the 1,4‑thiazepane family, characterized by a seven‑membered ring containing both sulfur and nitrogen. Its structure uniquely combines a 2,5‑difluorophenyl substituent at the 7‑position of the thiazepane ring with a 5‑methylpyrazine‑2‑carbonyl moiety at the 4‑position.

Molecular Formula C17H17F2N3OS
Molecular Weight 349.4
CAS No. 1705869-78-8
Cat. No. B2370073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(5-methylpyrazin-2-yl)methanone
CAS1705869-78-8
Molecular FormulaC17H17F2N3OS
Molecular Weight349.4
Structural Identifiers
SMILESCC1=CN=C(C=N1)C(=O)N2CCC(SCC2)C3=C(C=CC(=C3)F)F
InChIInChI=1S/C17H17F2N3OS/c1-11-9-21-15(10-20-11)17(23)22-5-4-16(24-7-6-22)13-8-12(18)2-3-14(13)19/h2-3,8-10,16H,4-7H2,1H3
InChIKeyKDWMLUVMMYQDGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(5-methylpyrazin-2-yl)methanone – Structural Identity and Procurement Baseline


(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(5-methylpyrazin-2-yl)methanone (CAS 1705869-78-8) is a synthetic small-molecule heterocycle belonging to the 1,4‑thiazepane family, characterized by a seven‑membered ring containing both sulfur and nitrogen [1]. Its structure uniquely combines a 2,5‑difluorophenyl substituent at the 7‑position of the thiazepane ring with a 5‑methylpyrazine‑2‑carbonyl moiety at the 4‑position. The compound possesses a molecular formula of C₁₇H₁₇F₂N₃OS and a molecular weight of 349.4 g mol⁻¹ [1]. Preliminary patent disclosures associate this scaffold with inhibition of PIM‑1, PIM‑2, and/or PIM‑3 protein kinases, targets implicated in oncology and immune disorders [2].

PIM‑1/2/3 pathway inhibition studies
Isoform‑selectivity profiling
Structure–activity relationship exploration
Synthetic tractability for focused library design

Why Generic Substitution Fails for (7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(5-methylpyrazin-2-yl)methanone in PIM‑Kinase Research


Substituting this compound with a structurally similar 1,4‑thiazepane or pyrazine amide risks losing the synergistic binding contributions of both the 2,5‑difluorophenyl and 5‑methylpyrazine pharmacophores. The 2,5‑difluorophenyl group engages in distinctive halogen‑bond and hydrophobic interactions within the PIM kinase ATP‑binding pocket, while the 5‑methylpyrazine‑2‑carbonyl moiety provides a specific hydrogen‑bond‑acceptor geometry that is absent in phenyl‑ or thiophene‑based analogs [1]. Published patent data indicate that PIM‑kinase inhibitory potency is highly sensitive to the substitution pattern on both the thiazepane ring and the carbonyl‑linked heteroaryl group, meaning even single‑atom changes (e.g., F→H, CH₃→H) can shift the selectivity window across PIM‑1, PIM‑2, and PIM‑3 isoforms [2].

Dual pharmacophore synergy loss
Replacing 2,5‑difluorophenyl or 5‑methylpyrazine may disrupt PIM‑binding‑pocket recognition.
Single‑atom shifts alter selectivity
F→H or CH₃→H substitutions can shift the isoform‑selectivity window, limiting research reproducibility.
Pyrazine hinge‑binding geometry absent in analogs
Phenyl‑ or thiophene‑based analogs lack the bidentate hydrogen‑bond‑acceptor motif, potentially reducing ATP‑competitive binding consistency.

Quantitative Differentiation Evidence for (7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(5-methylpyrazin-2-yl)methanone vs. Closest Analogs


Lipophilicity Tuning via 2,5-Difluorophenyl Substitution vs. Phenyl Analog

The target compound exhibits a computed XLogP3 of 2.5 [1], which is approximately 0.7 log units lower than that of the direct phenyl analog (7‑(2,5‑difluorophenyl)‑1,4‑thiazepan‑4‑yl)(phenyl)methanone, which has a predicted XLogP3 of ~3.2 [2]. This reduction in lipophilicity arises from replacement of the phenyl carbonyl with the more polar 5‑methylpyrazine‑2‑carbonyl group, which introduces two additional nitrogen atoms into the heteroaryl ring.

Lipophilicity reduction
Computed / estimated
ΔXLogP3 ≈ −0.7
Target XLogP3 2.5
Supports aqueous solubility in PIM‑kinase assays
Vs. phenyl‑carbonyl analog; source review recommended
Lipophilicity Drug-likeness PIM kinase

Hydrogen-Bond Acceptor Capacity of 5-Methylpyrazine-2-Carbonyl vs. Phenyl Carbonyl

The target compound provides six hydrogen‑bond acceptor (HBA) sites, computed from its molecular structure, compared with only four HBA sites for the phenyl‑carbonyl analog (7‑(2,5‑difluorophenyl)‑1,4‑thiazepan‑4‑yl)(phenyl)methanone [1]. The two additional HBA atoms are the pyrazine ring nitrogens N1 and N4, which can form bidentate hydrogen bonds with the kinase hinge region, a canonical interaction for ATP‑competitive inhibitors.

H‑bond acceptor increase
Computed
HBA = 6 vs. 4
ΔHBA = +2
May enhance binding‑site complementarity
Pyrazine nitrogens add hinge‑interaction potential
Hydrogen bonding Target engagement Kinase inhibitor design

Topological Polar Surface Area Differentiation vs. Thiophene‑Containing Analog

The target compound has a computed topological polar surface area (TPSA) of 71.4 Ų [1]. By contrast, the thiophene‑substituted analog (5‑methylpyrazin‑2‑yl)(7‑(thiophen‑2‑yl)‑1,4‑thiazepan‑4‑yl)methanone possesses a TPSA of approximately 56 Ų [2], a difference of roughly +15 Ų. This difference arises from the two fluorine atoms on the phenyl ring, which are not present in the thiophene analog.

Polar surface area shift
Computed / estimated
ΔTPSA ≈ +15 Ų
Target TPSA 71.4 Ų
Relevant to CNS‑permeability model context
Vs. thiophene‑containing analog; verify with experimental PAMPA
Membrane permeability Physicochemical profiling CNS drug discovery

Rotatable Bond Count as a Conformational Flexibility Marker vs. Multi‑Ring PIM Inhibitors

The target compound possesses exactly two rotatable bonds: the bond connecting the 2,5‑difluorophenyl ring to the thiazepane scaffold, and the bond connecting the 5‑methylpyrazine‑2‑carbonyl group to the thiazepane nitrogen [1]. In comparison, many advanced PIM‑kinase inhibitor chemotypes (e.g., GDC‑0339) contain four to six rotatable bonds [2]. This reduced conformational flexibility can limit the entropic penalty upon binding and contribute to improved ligand efficiency.

Conformational flexibility
Class‑level
Rotatable bonds = 2
Δ ≈ −2 to −4 vs. multi‑ring inhibitors
Supports entropic‑binding profiling
Context‑dependent; validate via co‑crystal structures
Conformational entropy Binding kinetics Ligand efficiency

Heavy Atom Count and Molecular Complexity vs. First‑Generation PIM Inhibitors

With a heavy atom count of 24 and a complexity score of 442 [1], the target compound occupies an intermediate chemical space between fragment‑sized ligands and fully elaborated clinical candidates. First‑generation PIM‑kinase inhibitors such as the benzylidene‑thiazolidinedione series typically have heavy atom counts of 28–35 and complexity scores exceeding 550 [2]. This lower complexity can facilitate synthetic tractability and SAR exploration while still providing sufficient pharmacophoric features for PIM‑kinase engagement.

Molecular complexity
Class‑level
Heavy atoms = 24; Complexity 442
Lower than 1st‑gen PIM inhibitors
Supports lead‑optimization scalability
Class‑level comparison; synthetic benchmarking recommended
Molecular complexity Fragment-like properties Lead optimization

High‑Value Application Scenarios for (7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(5-methylpyrazin-2-yl)methanone Based on Quantitative Differentiation


PIM‑Kinase Isoform‑Selectivity Profiling Using Physicochemically Distinct Tool Compounds

Investigators conducting selectivity screens across PIM‑1, PIM‑2, and PIM‑3 can deploy this compound as a mid‑lipophilicity (XLogP3 = 2.5), low‑rotatable‑bond (2 RB) probe alongside more flexible PIM inhibitors such as GDC‑0339 (5 RB). The contrasting conformational entropy profiles enable researchers to deconvolute whether differential isoform inhibition arises from static pharmacophore recognition or from dynamic binding‑site adaptation [1]. The compound’s six hydrogen‑bond acceptors, including the pyrazine‑hinge‑binding motif, facilitate predictable ATP‑competitive binding modes for crystallographic co‑structure determination [2].

Structure‑Based Design of CNS‑Penetrant PIM‑Kinase Inhibitors

The TPSA of 71.4 Ų positions this compound within the CNS drug‑like space threshold (<90 Ų), while its two fluorine substituents provide a ¹⁹F‑NMR handle for metabolic stability and brain‑penetration studies [1]. Medicinal chemistry teams can use this scaffold as a starting point for systematic CNS‑MPO optimization, benchmarking against the thiophene analog (TPSA ~56 Ų) to balance passive permeability with P‑glycoprotein efflux susceptibility [2].

Focused Library Synthesis Around the 1,4‑Thiazepane‑Pyrazine Scaffold

With a heavy‑atom count of 24 and a complexity score of 442, this compound serves as a synthetically tractable core for parallel library generation [1]. Procurement groups supporting medicinal chemistry campaigns can prioritize this scaffold over more complex PIM‑inhibitor chemotypes (heavy atoms >28, complexity >550) when the goal is rapid SAR expansion with high synthetic success rates and lower per‑analog cost [2].

Comparative Physicochemical Benchmarking for ADME‑Tox Profiling

The compound’s computed properties—XLogP3 2.5, TPSA 71.4 Ų, HBA 6, and 2 rotatable bonds—form a well‑defined baseline for in‑vitro ADME‑Tox assays [1]. When compared head‑to‑head with the phenyl‑carbonyl analog (HBA = 4, higher lipophilicity) in microsomal stability, CYP inhibition, and plasma‑protein‑binding assays, any observed differences can be directly attributed to the pyrazine‑vs‑phenyl carbonyl swap, providing clear structure–property relationship (SPR) insights for lead optimization [2].

Application
Selection Property
Validation Focus
PIM isoform‑selectivity profiling
Mid‑lipophilicity & low rotatable‑bond count
Isoform‑selectivity window interpretation
CNS permeability modeling
TPSA near CNS‑permeability boundary
Blood‑brain barrier permeation assay review
Library synthesis SAR
Lower molecular complexity for efficient analog generation
Synthetic yield & purity consistency
Physicochemical ADME benchmarking
Computed property baseline (lipophilicity, TPSA, HBA, flexibility)
In‑vitro ADME assay correlation
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